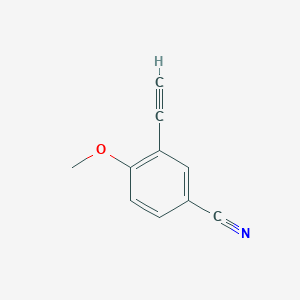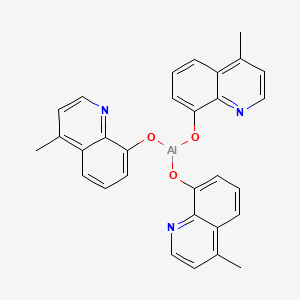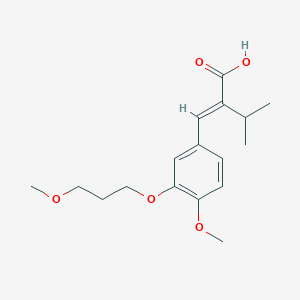![molecular formula C9H8N2O2 B1317532 methyl 1H-benzo[d]imidazole-4-carboxylate CAS No. 37619-25-3](/img/structure/B1317532.png)
methyl 1H-benzo[d]imidazole-4-carboxylate
Overview
Description
Methyl 1H-benzo[d]imidazole-4-carboxylate is a chemical compound with the CAS Number: 37619-25-3 and a molecular weight of 176.17 . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of methyl 1H-benzo[d]imidazole-4-carboxylate consists of a benzimidazole ring attached to a carboxylate group. The benzimidazole ring is a fused ring structure that includes a benzene ring and an imidazole ring . The linear formula of this compound is C9H8N2O2 .Physical And Chemical Properties Analysis
Methyl 1H-benzo[d]imidazole-4-carboxylate is a solid substance at room temperature . It has a boiling point of 416.2°C at 760 mmHg . It is highly soluble in water and other polar solvents .Scientific Research Applications
Antitumor Activity
Methyl 1H-benzo[d]imidazole-4-carboxylate derivatives have been synthesized and evaluated for their antitumor activity in vitro. These compounds were tested against several cancer cell lines, including A549, MDA-MB-231, A375, and HCT116. The evaluation was conducted using the MTT assay .
Antifungal Properties
Exploring the antifungal potential of this compound is another avenue of interest. Researchers have synthesized novel benzo[4,5]imidazole derivatives and characterized their antifungal activity. Investigating their efficacy against specific fungal strains could provide valuable insights .
Pharmacological Modulation of Quorum Sensing (QS)
Quorum sensing plays a crucial role in bacterial communication and virulence. Methyl 1H-benzo[d]imidazole-4-carboxylate derivatives have been investigated as potential inhibitors of the PqsR receptor involved in the QS system. Blocking AQ signal reception at the PqsR level could lead to reduced transcription of relevant genes, impacting bacterial behavior .
Synthetic Methodology and Regiocontrolled Synthesis
Understanding the synthetic pathways for imidazoles is essential. Recent advances in the regiocontrolled synthesis of substituted imidazoles, including methyl 1H-benzo[d]imidazole-4-carboxylate, have been explored. Researchers focus on bond disconnections during heterocycle formation, emphasizing functional group compatibility and substitution patterns around the ring .
Crystal Structure Determination
Three new crystal structures of 1H-benzo[d]imidazole derivatives have been determined. These structures reveal an identical system of hydrogen bonds (C(4)). Solid-state NMR techniques were employed to assess sample quality .
Functional Materials and Catalysis
Imidazoles, including methyl 1H-benzo[d]imidazole-4-carboxylate, find applications in functional materials and catalysis. Their versatility allows for diverse uses, such as dye development for solar cells, optical applications, and catalytic processes .
Safety and Hazards
Mechanism of Action
Mode of Action
Imidazole derivatives are known to interact with various biological targets, leading to a broad range of chemical and biological properties .
Biochemical Pathways
Imidazole derivatives are known to be involved in a variety of biochemical processes .
Result of Action
Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
It is known that the compound is a solid at room temperature and is highly soluble in water and other polar solvents .
properties
IUPAC Name |
methyl 1H-benzimidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)6-3-2-4-7-8(6)11-5-10-7/h2-5H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZMYAXZLWVFGBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C1)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50566262 | |
| Record name | Methyl 1H-benzimidazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50566262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1H-benzo[d]imidazole-4-carboxylate | |
CAS RN |
37619-25-3 | |
| Record name | Methyl 1H-benzimidazole-7-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37619-25-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1H-benzimidazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50566262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine](/img/structure/B1317472.png)



![[(3,3,3-Trifluoro-1-propen-1-yl)thio]toluene](/img/structure/B1317480.png)
